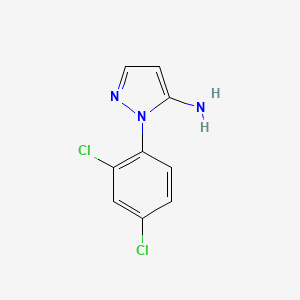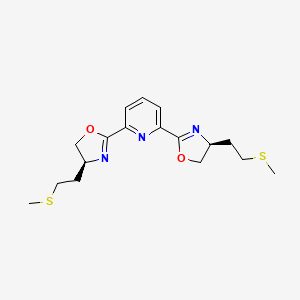
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with two oxazoline groups These oxazoline groups are further modified with methylthioethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Substitution on Pyridine Ring: The oxazoline rings are then introduced onto the pyridine ring through a nucleophilic substitution reaction.
Introduction of Methylthioethyl Groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthioethyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The oxazoline rings can be reduced to amino alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis((S)-4-(2-hydroxyethyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with hydroxyethyl groups instead of methylthioethyl groups.
2,6-Bis((S)-4-(2-ethyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with ethyl groups instead of methylthioethyl groups.
Uniqueness
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of the methylthioethyl groups, which can impart different electronic and steric properties compared to its analogs. This can influence its reactivity and the stability of the metal complexes it forms, making it a valuable compound for specific catalytic applications.
Properties
Molecular Formula |
C17H23N3O2S2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(4S)-4-(2-methylsulfanylethyl)-2-[6-[(4S)-4-(2-methylsulfanylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H23N3O2S2/c1-23-8-6-12-10-21-16(18-12)14-4-3-5-15(20-14)17-19-13(11-22-17)7-9-24-2/h3-5,12-13H,6-11H2,1-2H3/t12-,13-/m0/s1 |
InChI Key |
GTNGWYMFPVVIDJ-STQMWFEESA-N |
Isomeric SMILES |
CSCC[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)CCSC |
Canonical SMILES |
CSCCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


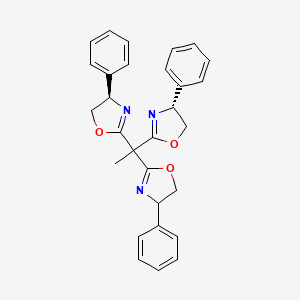
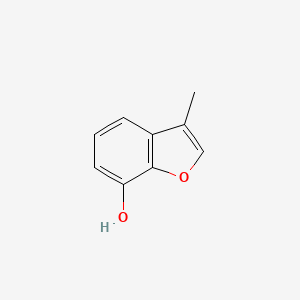

![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)

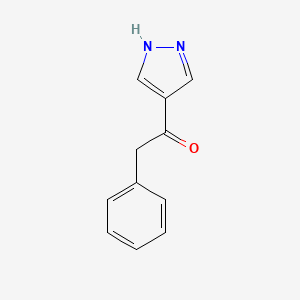
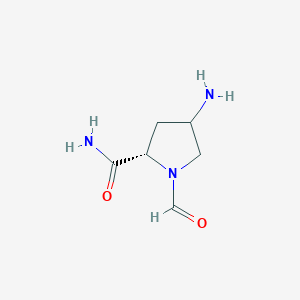
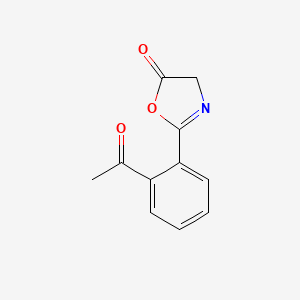
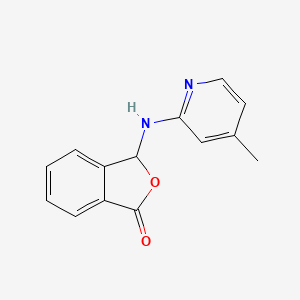
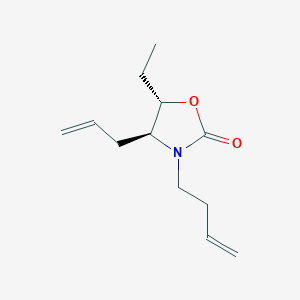
![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
